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Compound of Interest

Compound Name: ID-8

Cat. No.: B1674368

This document provides a detailed protocol for the lentiviral transduction of the ID-8 mouse
ovarian cancer cell line. This method is designed for researchers, scientists, and drug
development professionals to create stably expressing cell lines for various research
applications, including the study of ovarian cancer progression and the development of novel
therapies.

Lentiviral vectors are a powerful tool for introducing genetic material into a wide range of cell
types, including both dividing and non-dividing cells. The protocol outlines the steps for
culturing ID-8 cells, producing lentiviral particles, transducing the target cells, and selecting for
a stable population of transduced cells using puromycin selection.

Data Presentation

Quantitative data from a representative lentiviral transduction experiment on ID-8 cells are
summarized in the table below. These values can vary depending on the specific lentiviral
construct, viral titer, and experimental conditions.
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Parameter Value Method of Measurement

ID-8 Cell Viability (Pre-

) >95% Trypan Blue Exclusion Assay
transduction)
Lentiviral Titer 1x10"8 TU/mL p24 ELISA or gPCR
Optimal Puromycin o

) 2-5 pg/mL Puromycin Kill Curve
Concentration
Transduction Efficiency (at Flow Cytometry (for
~80-90%

MOI of 10) fluorescent reporters)
Post-selection Cell Viability >90% Trypan Blue Exclusion Assay

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the lentiviral transduction of ID-8 cells,
from initial cell culture to the selection of a stable cell line.
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Caption: Workflow for lentiviral transduction of ID-8 cells.

Experimental Protocols
Culture of ID-8 Cells
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The ID-8 cell line originates from the ovarian surface epithelium of a C57BL/6 mouse and is a
valuable model for ovarian cancer research.

e Growth Medium: DMEM, high glucose (containing sodium pyruvate), supplemented with
10% Fetal Bovine Serum (FBS).

e Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO?2.

e Subculturing: Passage cells when they reach 80-90% confluency.

Lentivirus Production and Titer Determination

High-titer lentivirus is crucial for efficient transduction. This is typically achieved by transfecting
HEK293T cells with the lentiviral vector of interest along with packaging plasmids.[1][2][3]

e Production: Co-transfect HEK293T cells with your lentiviral expression vector and packaging
plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.[2] Harvest the
virus-containing supernatant 48 and 72 hours post-transfection.

 Titer Determination: The concentration of functional viral particles (viral titer) should be
determined.[4][5] Common methods include:

o Functional Titer: Measured as Transduction Units per ml (TU/ml) by transducing a
standard cell line with serial dilutions of the virus and quantifying the number of
transduced cells (e.qg., by flow cytometry for fluorescent reporters or by counting antibiotic-
resistant colonies).[4][5]

o Physical Titer: Measures the total number of viral particles, for example, by quantifying the
p24 capsid protein using an ELISA.[5][6][7]

Puromycin Kill Curve for ID-8 Cells

Before transduction, it is essential to determine the optimal concentration of puromycin needed
to select for transduced ID-8 cells.[8]

o Day 1: Plate ID-8 cells in a 96-well plate at a density that allows for continued growth over
several days.
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» Day 2: Add puromycin to the wells at a range of final concentrations (e.g., 0, 1, 2, 3, 4, 5, and
10 pg/mL).[9]

e Days 3-7: Examine the cells daily and replace the puromycin-containing media every 2-3
days.

» Determination: The optimal concentration is the lowest concentration that results in complete
cell death of the non-transduced cells within 3-5 days. For ID-8 cells, a concentration of 5
png/mL has been shown to be effective for selection.[9][10]

Lentiviral Transduction of ID-8 Cells

This protocol is optimized for a 6-well plate format. Adjust volumes accordingly for other plate
sizes.

e Day 1: Seed approximately 2.0 x 1075 ID-8 cells per well in a 6-well plate in 2 mL of
complete growth medium.[11] The cells should be 30-50% confluent at the time of
transduction.[11] Incubate overnight.

e Day 2:
o Thaw the lentiviral stock on ice.

o Prepare the transduction medium: For each well, prepare 1 mL of growth medium
containing hexadimethrine bromide (Polybrene) at a final concentration of 8 ug/mL.
Polybrene enhances transduction efficiency for many cell types.[11][12]

o Remove the existing medium from the cells and add the transduction medium.

o Add the appropriate volume of lentivirus to achieve the desired Multiplicity of Infection
(MOI).

o Gently swirl the plate to mix and incubate for 18-24 hours at 37°C.[11]
e Day 3:

o Remove the virus-containing medium and replace it with 2 mL of fresh, complete growth
medium. This step is to reduce cytotoxicity associated with the lentiviral particles and
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Polybrene.

o Incubate for an additional 24 hours to allow for the expression of the antibiotic resistance
gene.

Selection of Stably Transduced ID-8 Cells

e Day 4 and onwards:

o Aspirate the medium and replace it with fresh growth medium containing the
predetermined optimal concentration of puromycin (e.g., 5 pug/mL).[10]

o Maintain a parallel culture of non-transduced ID-8 cells with puromycin as a selection
control.

o Replace the selective medium every 2-3 days.
o Monitor the cells daily. Non-transduced cells should die off within 3-5 days.[8]
o Continue culturing the resistant cells for 7-14 days until stable colonies are visible.

o Expansion: Once stable colonies are established, they can be expanded for downstream
applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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